molecular formula C13H18N2O3 B3032132 Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate CAS No. 1131595-00-0

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B3032132
CAS No.: 1131595-00-0
M. Wt: 250.29
InChI Key: DUSWOUMCIHZHBH-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a benzyl group attached to the piperazine ring, along with a hydroxymethyl group and a carboxylate ester. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

Mechanism of Action

Target of Action

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is primarily used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.

Mode of Action

The compound interacts with its targets through a process of nucleophilic substitution . This involves the replacement of a leaving group (in this case, the hydroxymethyl group) by a nucleophile (the receptor ligand). The reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT6 and dopamine D2 receptors affects several biochemical pathways. For instance, activation of the 5-HT6 receptor can lead to increased cyclic AMP production, while D2 receptor activation inhibits adenylyl cyclase, reducing cyclic AMP levels . These changes can have downstream effects on neuronal excitability and neurotransmitter release.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific receptor it targets. For example, if it acts as a ligand for the 5-HT6 receptor, it could potentially influence mood and anxiety levels. If it targets the D2 receptor, it could affect reward and motor control systems .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically around 4°C , suggesting that it may be sensitive to heat. Additionally, its interaction with other substances in the body could potentially affect its activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can be synthesized through several methods. Another method includes the reaction of piperazine with benzyl bromide, followed by the addition of formaldehyde and subsequent oxidation to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals .

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWOUMCIHZHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662620
Record name Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131595-00-0
Record name Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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